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An Objective Comparison of Clinical Trial Outcomes for Pot-4 (Pegcetacoplan), a C3

Complement Inhibitor

This guide provides a comprehensive literature review of the clinical trial outcomes for Pot-4,

an early-stage complement C3 inhibitor, and its advanced successor, pegcetacoplan (formerly

APL-2). Developed to target the central component of the complement cascade, this

therapeutic has been investigated across multiple debilitating diseases, most notably

geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and

paroxysmal nocturnal hemoglobinuria (PNH). This document is intended for researchers,

scientists, and drug development professionals, offering a structured overview of quantitative

trial data, detailed experimental protocols, and visualizations of the underlying biological and

clinical pathways.

Mechanism of Action: C3 Inhibition
Pot-4 and pegcetacoplan are synthetic cyclic peptides that bind to complement component C3,

preventing its cleavage and subsequent activation.[1][2][3] As C3 is the point of convergence

for all three complement pathways (classical, lectin, and alternative), its inhibition provides

comprehensive control over the cascade, mitigating the downstream inflammatory and cell-

damaging effects, such as the formation of the membrane attack complex (MAC) that leads to

cell lysis.[1][2][4][5]
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Mechanism of C3 inhibition by Pot-4/pegcetacoplan.

Clinical Development Overview
The initial development focused on Pot-4 for AMD, with a Phase 1 trial (NCT00473928)

establishing its safety and tolerability when administered via intravitreal injection.[1][6] The

program evolved with the development of pegcetacoplan (APL-2), a PEGylated version of the

peptide designed for enhanced pharmacokinetic properties.[5][7] This led to pivotal Phase 2

and 3 trials in both ophthalmology and hematology.
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A generalized workflow for Phase 3 randomized controlled trials.

Clinical Trial Outcomes in Geographic Atrophy (GA)
Pegcetacoplan is the first FDA-approved treatment for geographic atrophy.[8][9] Its efficacy

was evaluated in several key multicenter, randomized, sham-controlled trials.

Efficacy Data for Geographic Atrophy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15608559?utm_src=pdf-body-img
https://investors.apellis.com/news-releases/news-release-details/syfovrer-pegcetacoplan-injection-preserved-visual-function-36
https://pubmed.ncbi.nlm.nih.gov/37865470/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Name Phase N
Treatment
Arms

Primary
Endpoint:
Change in
GA Lesion
Growth vs.
Sham
(Month 12)

Key
Secondary/
Long-Term
Outcomes

FILLY 2 246

Pegcetacopla

n Monthly,

Pegcetacopla

n Every Other

Month

(EOM), Sham

Monthly: 29%

reduction

(p=0.008)EO

M: 20%

reduction

(p=0.067)[10]

Effect

supported at

18 months

post-

treatment

initiation.[10]

OAKS 3 637

Pegcetacopla

n Monthly,

Pegcetacopla

n EOM,

Sham

Monthly: 21%

reduction

(p=0.0004)E

OM: 16%

reduction

(p=0.0055)[9]

At 24 months,

reduction was

22%

(monthly) and

18% (EOM).

[9]

DERBY 3 621

Pegcetacopla

n Monthly,

Pegcetacopla

n EOM,

Sham

Monthly: 12%

reduction

(p=0.062)EO

M: 11%

reduction

(p=0.085)[9]

At 24 months,

reduction was

19%

(monthly) and

16% (EOM).

[9][11]

GALE 3 (OLE) N/A Pegcetacopla

n Monthly,

Pegcetacopla

n EOM

N/A

(Extension

Study)

Treatment

effects

increased

over time,

with up to a

45%

reduction in

GA growth

rate observed

with monthly
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dosing by

month 30.[12]

Preserved

visual

function at 36

months.[8]

Safety Data for Geographic Atrophy (OAKS & DERBY at
24 Months)

Adverse Event
Pegcetacoplan
Monthly

Pegcetacoplan
EOM

Sham

New-Onset Exudative

AMD (OAKS)
11% 8% 2%

New-Onset Exudative

AMD (DERBY)
13% 6% 4%

Intraocular

Inflammation

Reported, but specific

rates vary across

studies. Considered

part of the safety

profile.[12]

Ischemic Optic

Neuropathy

Rare, with an

incidence of 0.1%

over 30 months in the

GALE study.[12]

Clinical Trial Outcomes in Paroxysmal Nocturnal
Hemoglobinuria (PNH)
Pegcetacoplan has demonstrated superiority over standard of care in PNH, a rare blood

disorder characterized by complement-mediated hemolysis. It is effective for both treatment-

naive patients and those with a suboptimal response to C5 inhibitors like eculizumab.[4]
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Efficacy Data for Paroxysmal Nocturnal Hemoglobinuria
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Trial Name Phase N
Patient
Population

Comparator
Key
Efficacy
Outcomes

PADDOCK 1b 3
Treatment-

Naïve

N/A (Single

Arm)

Average LDH

(marker of

hemolysis)

declined by

83% in the

first month.

[13]

PHAROAH 1b 6

Suboptimal

response to

eculizumab

N/A (Add-on)

Average

hemoglobin

increased

from 8.8 g/dL

to 11.9 g/dL

in the first

month.[13]

PEGASUS 3 80

Suboptimal

response to

eculizumab

Eculizumab

Pegcetacopla

n was

superior in

improving

hemoglobin

levels from

baseline to

week 16.

PRINCE 3 53 Treatment-

Naïve

Supportive

Care

85.7% of

patients on

pegcetacopla

n achieved

hemoglobin

stabilization

vs. 0% on

control (p <

.0001).[14]

LDH levels
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were also

significantly

reduced.[14]

307 (OLE) 3 (OLE) 137

Patients from

parent

studies

N/A (Single

Arm)

Sustained

improvement

s in

hemoglobin

(mean 11.6

g/dL) and

fatigue

scores at 48

weeks.

83.2% of

patients

remained

transfusion-

free.[15]

Safety Data for Paroxysmal Nocturnal Hemoglobinuria
The safety profile of pegcetacoplan in PNH is well-established. Common adverse events

include injection site reactions.[4] Importantly, no cases of thrombosis or meningococcal

infections were reported in the PEGASUS and PRINCE trials or during the 307 open-label

extension study.[4][15]

Experimental Protocols
Protocol for GA Phase 3 Trials (OAKS & DERBY)

Study Design: Two parallel, multicenter, randomized, double-masked, sham-controlled

Phase 3 trials.[9]

Patient Population: Patients with GA secondary to AMD, with a GA lesion size within a

specified range and best-corrected visual acuity.

Intervention: Patients were randomized to receive intravitreal injections of pegcetacoplan (15

mg/0.1 mL) monthly, every other month, or a corresponding sham procedure.[9][16]
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Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total

area of the GA lesion at month 12, as measured by fundus autofluorescence.[9]

Follow-up: Efficacy and safety were assessed at regular intervals through 24 months.[9]

Protocol for PNH Phase 3 Trial (PRINCE)
Study Design: A randomized, multicenter, open-label, controlled Phase 3 study.[14]

Patient Population: Complement inhibitor-naïve adult patients with PNH.[14]

Intervention: Patients were randomized 2:1 to receive pegcetacoplan (1080 mg

subcutaneously twice weekly) or continue with supportive care (control group) for 26 weeks.

[14]

Co-Primary Endpoints:

Hemoglobin stabilization, defined as the avoidance of a >1 g/dL decrease in hemoglobin

levels in the absence of transfusions from baseline through week 26.

Change from baseline in lactate dehydrogenase (LDH) level at week 26.[14]

Follow-up: Safety and efficacy were monitored throughout the 26-week controlled period.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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